molecular formula C25H22CoO3P+ B14446831 CID 71402069 CAS No. 73906-13-5

CID 71402069

Cat. No.: B14446831
CAS No.: 73906-13-5
M. Wt: 460.3 g/mol
InChI Key: LQRIXRKKKLXRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

73906-13-5

Molecular Formula

C25H22CoO3P+

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C25H22O3P.Co/c1-25(2,3)29(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-15-14-19(16-26)22(17-27)23(24)18-28;/h4-15,24H,1-3H3;/q+1;

InChI Key

LQRIXRKKKLXRQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[P+](C1C=CC(=C=O)C(=C=O)C1=C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co]

Origin of Product

United States

Chemical Reactions Analysis

CID 71402069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71402069 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71402069 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Identification of CID 71402069

The term "this compound" appears in as a National Natural Science Foundation of China (NSFC) research project (Grant No. 71402069, funded at ¥170,000). Instead, it is strictly a project identifier for a postdoctoral research grant led by Sung, S. Y. between 2012 and 2013 .

No structural, functional, or analytical data for a compound labeled "this compound" are available in the evidence.

Analysis of Similar Compounds in the Evidence

Oscillatoxin Derivatives ()

  • Oscillatoxin D (CID: 101283546) : A marine-derived toxin with a fused polycyclic ether structure.
  • 30-Methyl-oscillatoxin D (CID: 185389) : A methylated analog with enhanced lipophilicity and altered bioactivity.
  • Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092) : Structural variants with additional hydroxyl groups, influencing solubility and toxicity profiles .

Brominated Thiophene Carboxylic Acids ()

  • CAS 7312-10-9 (CID: 737737) : A brominated benzothiophene carboxylic acid with molecular formula C₉H₅BrO₂S.
    • Similar compounds :

7-Bromobenzo[b]thiophene-2-carboxylic acid (Similarity: 0.93)

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91)

Benzo[b]thiophene-2-carboxylic acid (Similarity: 0.89) Key differences include substituent positions (e.g., bromine, methyl groups) impacting polarity (TPSA: 65.54 Ų for CID 737737) and enzyme inhibition (CYP1A2 activity noted) .

Proposed Framework for Comparison (Hypothetical)

If "this compound" were a chemical compound, a comparison would require:

  • Structural Data : Molecular formula, stereochemistry, and functional groups.
  • Physicochemical Properties : LogP, TPSA, solubility, and stability.

For example, using CID 737737 (from ) as a reference:

Property CID 737737 7-Bromobenzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene-2-carboxylic acid
Molecular Formula C₉H₅BrO₂S C₉H₅BrO₂S C₉H₆O₂S
Molecular Weight 257.10 g/mol 257.10 g/mol 194.21 g/mol
TPSA 65.54 Ų 65.54 Ų 65.54 Ų
CYP Inhibition CYP1A2 Not reported Not reported
GI Absorption High High Moderate

Critical Limitations in the Evidence

Lack of Direct Data: No structural or functional information for this compound is available in the provided sources.

Inconsistent Referencing : and discuss unrelated compounds, limiting cross-comparison.

Recommendations for Future Research

To address this discrepancy:

  • Verify the correct PubChem CID for the compound of interest.
  • Consult authoritative databases (e.g., PubChem, Scopus ) for structural and bioactivity data.
  • Adhere to IUPAC naming conventions and standardized referencing practices (as outlined in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.